Diprofene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

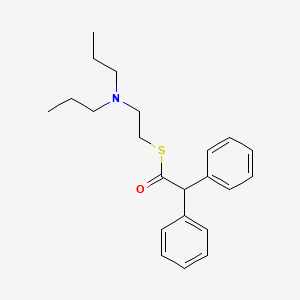

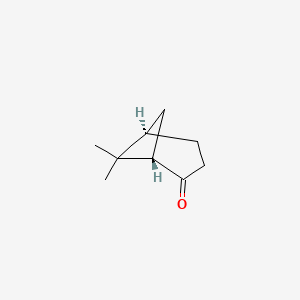

Diprofene, chemically known as 2-dipropylaminoethyl diphenylthioacetate, is a myotropic antispasmodic compound with pronounced vasodilating effects. It also exhibits minor anticholinergic and local anesthetic properties. This compound is primarily indicated for the treatment of peripheral vasospasms, such as obliterating endarteritis and Raynaud’s disease, as well as spasms of smooth muscles in internal organs, including gastric, intestinal, renal, and biliary colic .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diprofene involves the reaction of diphenylthioacetic acid with 2-dipropylaminoethanol. The reaction typically occurs in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the sulfur atom in its structure. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol. Reducing agents like lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the dipropylaminoethyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, conducted under mild conditions.

Reduction: Lithium aluminum hydride, typically in anhydrous ether.

Substitution: Amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: New ester or amide compounds.

Scientific Research Applications

Diprofene has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying esterification and substitution reactions.

Biology: Investigated for its effects on smooth muscle relaxation and vasodilation.

Medicine: Explored for its potential in treating conditions involving smooth muscle spasms and peripheral vasospasms.

Industry: Utilized in the development of antispasmodic drugs and vasodilators.

Mechanism of Action

Diprofene exerts its effects primarily through its action on smooth muscle cells. It inhibits the influx of calcium ions, leading to muscle relaxation. The compound also interacts with cholinergic receptors, providing minor anticholinergic effects. The vasodilating effect is attributed to its ability to increase nitric oxide production, which relaxes vascular smooth muscles .

Comparison with Similar Compounds

Papaverine: Another myotropic antispasmodic with vasodilating properties.

Drotaverine: A selective inhibitor of phosphodiesterase 4, used for smooth muscle relaxation.

Alverine: An antispasmodic agent used to relieve smooth muscle spasms.

Comparison:

Properties

CAS No. |

5835-72-3 |

|---|---|

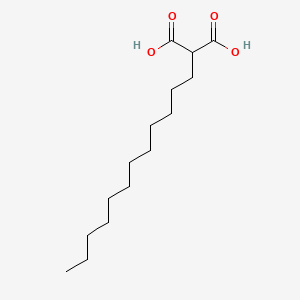

Molecular Formula |

C22H29NOS |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate |

InChI |

InChI=1S/C22H29NOS/c1-3-15-23(16-4-2)17-18-25-22(24)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |

InChI Key |

WEXRVFDKZKSKQS-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

5835-72-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Chloro-2-benzothiazolyl)oxy]phenol](/img/structure/B1620121.png)